Higher Computed Lipophilicity (LogP = 1.53) vs. Edaravone and PMP Confers Different Membrane Partitioning Potential
The computed LogP of 5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one is 1.53 (Chemsrc, based on XLogP3 methodology) . This value is higher than that of the widely used pyrazolone edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which has a reported XLogP of 1.3 , and 1-phenyl-3-methyl-5-pyrazolone (PMP), with a reported LogP of 1.12–1.3 . The 2-carbon ethyl spacer between the phenyl ring and the pyrazolone core in the target compound reduces polar surface area exposure and increases molecular flexibility (3 rotatable bonds vs. 1 in PMP), driving the increased lipophilicity [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.53 |
| Comparator Or Baseline | Edaravone (CAS 89-25-8): LogP = 1.3; PMP (CAS 89-25-8): LogP = 1.12–1.3 |
| Quantified Difference | ΔLogP ≈ +0.23 to +0.41 versus edaravone and PMP |
| Conditions | Computed values (XLogP3 method); not experimentally determined LogP |
Why This Matters
In SAR campaigns and biological screening, even a ΔLogP of 0.2–0.4 can significantly alter membrane permeability, blood-brain barrier penetration, and non-specific protein binding, making direct substitution invalid.
- [1] Kuujia. 5-Methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one – Rotatable bond count = 3. Available at: https://www.kuujia.com/cas-1144443-04-8.html (accessed May 2026). View Source
